

Introduction to the Mass Spectrometry of 2-Bromofluorene

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Compound of Interest		
Compound Name:	2-Bromofluorene	
Cat. No.:	B047209	Get Quote

2-Bromofluorene (C₁₃H₉Br) is an aromatic hydrocarbon used as an intermediate in the synthesis of various organic materials, including pharmaceuticals and optoelectronic components.[1] Mass spectrometry (MS) is a pivotal analytical technique for the identification and structural elucidation of **2-bromofluorene**. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the sensitive and selective detection of the compound in complex mixtures.[2]

The mass spectrum of **2-bromofluorene** is characterized by its molecular ion and a distinct pattern of fragment ions, which provide a unique fingerprint for its identification. The presence of a bromine atom is particularly significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal natural abundance (~50.6% and ~49.4%, respectively).[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[4]

The Mass Spectrum of 2-Bromofluorene

Upon analysis by electron ionization mass spectrometry (EI-MS), **2-bromofluorene** undergoes ionization to form a molecular ion $(M^{+\bullet})$, which then fragments in a predictable manner.

Molecular Ion and Isotopic Pattern

The molecular formula of **2-bromofluorene** is C₁₃H₉Br.[5] The nominal molecular weight is 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope. Consequently, the mass spectrum exhibits a pair of molecular ion peaks at m/z 244 and m/z 246, with a relative intensity ratio of



approximately 1:1.[1][3] This doublet, known as the M+• and (M+2)+• peaks, is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pathway

The fragmentation of the **2-bromofluorene** molecular ion is driven by the stability of the aromatic fluorenyl system and the lability of the carbon-bromine bond. The primary fragmentation events include:

- Loss of a Bromine Radical: The most significant fragmentation pathway is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of a highly stable fluorenyl cation ([C13H9]+) at m/z 165. This ion is often the base peak in the spectrum due to its stability.[6]
- Loss of HBr: A rearrangement process can lead to the elimination of a neutral hydrogen bromide (HBr) molecule. This results in an ion at m/z 165 ([M-HBr]+•), which corresponds to the dehydrofluorene radical cation.
- Other Fragments: Minor fragments can be observed at lower m/z values, such as m/z 163 and 164, which may arise from the loss of additional hydrogen atoms from the fluorenyl cation.[6]

Quantitative Data

The relative abundance of the major ions observed in the electron ionization mass spectrum of **2-bromofluorene** is summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectral database.[6][7]



m/z	Proposed Ion	Relative Intensity (%)
246	[C ₁₃ H ₉ ⁸¹ Br] ⁺ • (M+2)	98.9
244	[C ₁₃ H ₉ ⁷⁹ Br] ⁺ • (M)	100.0
165	[C13H9]+	85.0
164	[C ₁₃ H ₈]+•	25.0
163	[C13H7]+	18.0
82.5	[C13H9] ²⁺	12.0

Note: Intensities are relative to the base peak (m/z 244), which is set to 100%.

Experimental Protocols

The analysis of **2-bromofluorene** is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A standard protocol is outlined below.

Sample Preparation

- Standard Solution: Prepare a stock solution of **2-bromofluorene** (e.g., 1 mg/mL) in a suitable organic solvent such as dichloromethane or toluene.
- Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.
- Sample Extraction: For analysis in complex matrices, a sample preparation step like solidphase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte and remove interfering substances.

GC-MS System and Conditions

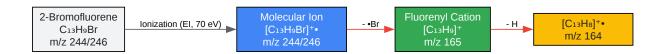
- Gas Chromatograph: An Agilent 7890B GC or similar.
- Mass Spectrometer: A quadrupole mass spectrometer such as a Waters Xevo TQ-S micro or Thermo Fisher TSQ Duo.[2][8]



- Injection: 1 μ L of the sample is injected in splitless mode.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 10 minutes.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Mode: Full scan.[2]
 - Mass Range: m/z 50-350.

Visualizations

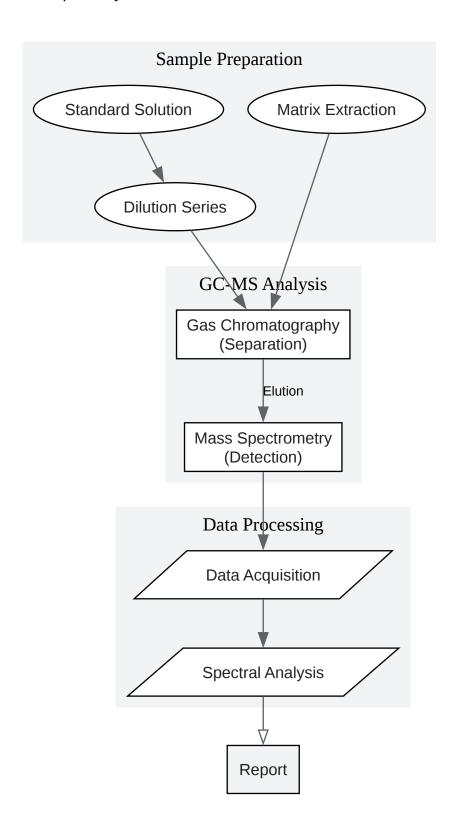
The following diagrams illustrate the key relationships and workflows in the mass spectrometric analysis of **2-bromofluorene**.





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Caption: Fragmentation pathway of **2-bromofluorene** in EI-MS.





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Caption: General experimental workflow for GC-MS analysis.

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